molecular formula C6H12N2 B6233325 2-methyl-2,5-diazabicyclo[4.1.0]heptane CAS No. 1781583-94-5

2-methyl-2,5-diazabicyclo[4.1.0]heptane

Cat. No.: B6233325
CAS No.: 1781583-94-5
M. Wt: 112.17 g/mol
InChI Key: DPMXELPCGFHYCP-UHFFFAOYSA-N
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Description

2-Methyl-2,5-diazabicyclo[4.1.0]heptane is a bicyclic organic compound containing nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2,5-diazabicyclo[4.1.0]heptane typically involves cyclization reactions starting from appropriate precursors. One common method is the cyclization of 2-methyl-1,5-diaminopentane with a suitable carbonyl compound under acidic conditions. The reaction conditions often require the use of strong acids or Lewis acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,5-diazabicyclo[4.1.0]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

2-Methyl-2,5-diazabicyclo[4.1.0]heptane has several scientific research applications, including its use in chemistry, biology, medicine, and industry.

  • Chemistry: It can serve as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may be used as a ligand in biological studies to investigate protein interactions.

  • Industry: Its unique chemical properties make it useful in various industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism by which 2-methyl-2,5-diazabicyclo[4.1.0]heptane exerts its effects depends on its specific application. For example, in catalysis, it may act as a Lewis base, forming complexes with metal ions to facilitate chemical reactions. In biological studies, it may interact with specific protein targets to modulate their activity.

Comparison with Similar Compounds

  • 2,5-Diazabicyclo[2.2.1]heptane

  • 2,5-Diazabicyclo[4.3.0]nonane

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Properties

CAS No.

1781583-94-5

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

2-methyl-2,5-diazabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H12N2/c1-8-3-2-7-5-4-6(5)8/h5-7H,2-4H2,1H3

InChI Key

DPMXELPCGFHYCP-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC2C1C2

Purity

95

Origin of Product

United States

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